molecular formula C12H10O3 B12912645 3(2H)-Furanone, 2-acetyl-5-phenyl- CAS No. 56519-19-8

3(2H)-Furanone, 2-acetyl-5-phenyl-

Katalognummer: B12912645
CAS-Nummer: 56519-19-8
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: HGLOEYGUWKAMII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3(2H)-Furanone, 2-acetyl-5-phenyl- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group This specific compound is characterized by the presence of an acetyl group at the second position and a phenyl group at the fifth position of the furanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Furanone, 2-acetyl-5-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of dilithiated C(α), N-carbomethoxyhydrazones with lithiated methyl 2-(aminosulfonyl)benzoate. This intermediate is then cyclized with acetic anhydride, resulting in the formation of the desired furanone compound .

Industrial Production Methods

Industrial production of 3(2H)-Furanone, 2-acetyl-5-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclization and acetylation steps efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

3(2H)-Furanone, 2-acetyl-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3(2H)-Furanone, 2-acetyl-5-phenyl- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3(2H)-Furanone, 2-acetyl-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Acetyl-5-methylfuran: Similar structure but with a methyl group instead of a phenyl group.

    2-Acetyl-3-methylfuran: Similar structure but with a methyl group at the third position.

    5-Phenyl-2-furanone: Lacks the acetyl group at the second position.

Uniqueness

3(2H)-Furanone, 2-acetyl-5-phenyl- is unique due to the presence of both an acetyl group and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

56519-19-8

Molekularformel

C12H10O3

Molekulargewicht

202.21 g/mol

IUPAC-Name

2-acetyl-5-phenylfuran-3-one

InChI

InChI=1S/C12H10O3/c1-8(13)12-10(14)7-11(15-12)9-5-3-2-4-6-9/h2-7,12H,1H3

InChI-Schlüssel

HGLOEYGUWKAMII-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1C(=O)C=C(O1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.